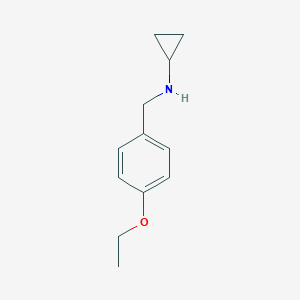

N-(4-etoxi-bencil)ciclopropanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-ethoxybenzyl)cyclopropanamine” is a chemical compound with the molecular formula C12H17NO . It is a derivative of cyclopropanamine, which is a type of organic compound containing a cyclopropane moiety attached to an amine group .

Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzyl)cyclopropanamine” consists of a cyclopropane ring attached to an amine group and a 4-ethoxybenzyl group . The InChI code for this compound is1S/C12H17NO/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,2,5-6,9H2,1H3 . Physical And Chemical Properties Analysis

“N-(4-ethoxybenzyl)cyclopropanamine” has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 191.131014166 g/mol . The topological polar surface area is 21.3 Ų . The heavy atom count is 14 .Aplicaciones Científicas De Investigación

Ciencia ambiental

La ciencia ambiental podría beneficiarse de la aplicación de N-(4-etoxi-bencil)ciclopropanamina en el estudio de los procesos de remediación de suelos y aguas. Su interacción con contaminantes ambientales podría conducir a nuevos métodos de desintoxicación .

Ciencia de materiales

El compuesto puede encontrar aplicaciones en la ciencia de materiales, particularmente en la creación de nuevos materiales con propiedades ópticas o eléctricas específicas. El núcleo de ciclopropano podría influir en el comportamiento del material bajo diversos estímulos .

Bioquímica

En bioquímica, This compound podría usarse en estudios de proteómica y metabolómica. Podría interactuar con proteínas o enzimas, proporcionando información sobre las vías biológicas o sirviendo como una sonda en reacciones enzimáticas .

Mecanismo De Acción

The mechanism of action of N-(4-ethoxybenzyl)cyclopropanamine is not fully understood, however, it is believed to be related to its ability to interact with the active sites of enzymes. N-(4-ethoxybenzyl)cyclopropanamine is thought to interact with the active sites of enzymes, such as acetylcholinesterase and carboxylesterase, by forming hydrogen bonds and ionic interactions. Additionally, N-(4-ethoxybenzyl)cyclopropanamine is believed to interact with the active sites of enzymes, such as cytochrome P450, by forming covalent bonds.

Biochemical and Physiological Effects

N-(4-ethoxybenzyl)cyclopropanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and carboxylesterase, which can lead to increased levels of acetylcholine in the brain. Additionally, N-(4-ethoxybenzyl)cyclopropanamine has been shown to inhibit the activity of lipid peroxidation, which can lead to decreased levels of reactive oxygen species in the body. Furthermore, N-(4-ethoxybenzyl)cyclopropanamine has been shown to inhibit the activity of cytochrome P450, which can lead to decreased levels of drug metabolization.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(4-ethoxybenzyl)cyclopropanamine in laboratory experiments is that it is a highly soluble compound that is easily synthesized. Additionally, N-(4-ethoxybenzyl)cyclopropanamine has a wide range of biochemical and physiological effects, making it a useful tool in a variety of scientific research applications. One of the main limitations of using N-(4-ethoxybenzyl)cyclopropanamine in laboratory experiments is that its mechanism of action is not fully understood. Additionally, N-(4-ethoxybenzyl)cyclopropanamine is a relatively new compound and there is limited research available on its effects.

Direcciones Futuras

Future research on N-(4-ethoxybenzyl)cyclopropanamine should focus on further elucidating its mechanism of action. Additionally, further research should be conducted to investigate the effects of N-(4-ethoxybenzyl)cyclopropanamine on other enzymes, such as proteases and phosphatases. Furthermore, future research should focus on investigating the effects of N-(4-ethoxybenzyl)cyclopropanamine in vivo, as well as its potential therapeutic applications. Additionally, future research should focus on the synthesis of novel derivatives of N-(4-ethoxybenzyl)cyclopropanamine, and the investigation of their effects on enzymes and biochemical pathways.

Métodos De Síntesis

N-(4-ethoxybenzyl)cyclopropanamine is synthesized by a two-step process that involves the reaction of ethoxybenzyl bromide and cyclopropanecarboxylic acid in anhydrous methanol, followed by the addition of sodium hydroxide. The reaction of ethoxybenzyl bromide and cyclopropanecarboxylic acid, in the presence of anhydrous methanol, yields an intermediate product which is then treated with sodium hydroxide to form the final product, N-(4-ethoxybenzyl)cyclopropanamine. The reaction is carried out under reflux conditions, and the resulting product is a white solid that is soluble in water and organic solvents.

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,2,5-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCRSKQQBITOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405975 |

Source

|

| Record name | N-(4-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892571-13-0 |

Source

|

| Record name | N-(4-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183591.png)

![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)

![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)